1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one
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Overview
Description
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one is a chemical compound that belongs to the class of diazepanes, which are seven-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Diazepanes are known for their diverse biological properties and are often used as building blocks in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one can be achieved through several methods. One common approach involves the intramolecular reductive amination of the corresponding aminoketone. This method typically employs imine reductase enzymes to catalyze the reaction, resulting in high enantioselectivity . Another approach involves the use of metal-catalyzed cyclization reactions, where the starting materials undergo cyclocondensation to form the diazepane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts such as palladium or titanium to facilitate the cyclization and formation of the diazepane ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The diazepane ring can undergo substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, some diazepanes act as inhibitors of enzymes or receptors, modulating biological processes. The compound may bind to active sites of enzymes, altering their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ripasudil: A selective Rho-associated kinase inhibitor used for treating glaucoma.
Suvorexant: A dual-orexin receptor antagonist used for treating insomnia.
Uniqueness
Unlike other diazepanes, it may offer distinct biological activities and synthetic versatility, making it valuable in various research and industrial contexts .
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9(2)8-10(13)12-6-3-4-11-5-7-12/h9,11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBLYKSUJSUQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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